2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Description
2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a substituted acetamide featuring a bis-aryl methyl group (3-chlorophenyl and phenyl) attached to the nitrogen atom of the acetamide backbone.
Properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPYSPOSDWLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound may influence the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into other compounds, which could have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in biological activity. It is essential to carefully determine the appropriate dosage for experimental studies to avoid potential toxic effects while achieving the desired biological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites, which can be excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to specific proteins, such as albumin, which can facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can influence its biological activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 292.17 g/mol. It features a chloroacetamide structure, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.17 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 93 °C |
| Boiling Point | 365 °C at 760 mmHg |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi, likely due to their ability to disrupt cellular processes.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
A study conducted on various derivatives of chloroacetamides, including our compound of interest, demonstrated promising antibacterial and antifungal properties. The following table summarizes the antimicrobial activity against selected bacterial strains:
| Sample Code | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |
|---|---|---|---|
| CA | 7 mm | 16 mm | No zone |
| PCA | 26 mm | 23 mm | 25 mm |
| CMTA | 30 mm | 35 mm | 36 mm |
| C-3-CPA | 27 mm | 29 mm | 30 mm |
| C-2-CPA | 30 mm | 30 mm | 36 mm |
These results indicate that the compound exhibits significant antibacterial activity, with varying effectiveness against different strains.
Case Studies
- Antibacterial Screening : In a study focusing on the synthesis and biological evaluation of chloroacetamides, it was found that derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar diffusion method to assess efficacy, confirming the potential of these compounds as antimicrobial agents .
- Antifungal Activity : The same research also evaluated antifungal properties against Candida species, revealing that certain derivatives showed inhibition zones ranging from no activity to significant effects (up to 29 mm) .
Scientific Research Applications
Chemical Properties and Structure
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide exhibits a unique chemical structure that allows it to participate in various chemical reactions. The molecular formula is , and its structural properties have been characterized through techniques such as NMR and IR spectroscopy .
Antihistaminic Properties
One of the primary applications of this compound is in the development of antihistamines. It is structurally related to cetirizine, a well-known antihistamine used for treating allergic reactions. Research indicates that modifications in the side chains of similar compounds can enhance their efficacy against allergic conditions like rhinitis and urticaria .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, highlighting their potential as lead compounds for developing new antibiotics .
Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating polymers with specific functional groups that enhance mechanical properties or chemical resistance. Research indicates that incorporating such amides into polymer matrices can improve thermal stability and mechanical strength .
Coatings and Adhesives
Due to its chemical reactivity, this compound can serve as a building block for developing advanced coatings and adhesives. These materials benefit from the compound's ability to form strong bonds with various substrates, making them suitable for industrial applications .
Data Tables
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Case Study 1: Development of Antihistamines
A study conducted by De Vos et al. (1987) explored the antihistaminic properties of cetirizine derivatives, including those related to this compound. The findings indicated that modifications at the acetamide position significantly influenced receptor binding affinity and pharmacological activity .
Case Study 2: Antimicrobial Efficacy
Research published by Gowda et al. (2008) investigated the antimicrobial efficacy of various chlorinated acetamides, including derivatives of this compound. The results showed promising activity against resistant bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating antibiotic resistance .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s distinct bis-aryl methyl group differentiates it from simpler analogs. Key comparisons include:
| Compound | Substituents on Acetamide Nitrogen | Key Structural Features |
|---|---|---|
| Target Compound | (3-Chlorophenyl)(phenyl)methyl | Bulky bis-aryl group; dual chloro and phenyl moieties |
| 2-Chloro-N-(3-chlorophenyl)acetamide (1f) | 3-Chlorophenyl | Single chloro-substituted aryl group |
| 2-Chloro-N-(3-methylphenyl)acetamide | 3-Methylphenyl | Electron-donating methyl group |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | 2,3-Dichlorophenyl | Two adjacent chloro substituents |
| 2-Chloro-N-phenethylacetamide | Phenethyl | Flexible aliphatic chain with phenyl terminus |
The bulky bis-aryl group in the target compound may reduce solubility in polar solvents compared to analogs with single aryl or aliphatic substituents .
Physicochemical Properties
Data from analogs highlight substituent effects on physical properties:
The higher melting point of 1f (93–94°C) compared to the methyl-substituted analog (71–72°C) suggests that chloro substituents enhance crystallinity via halogen bonding or dipole interactions . The target compound’s bulky substituents may further elevate its melting point.
Anticancer Potential
- Thiadiazole-pyridinyl derivatives (e.g., compound 7d in ) exhibit IC₅₀ values as low as 1.8 µM against Caco-2 cells, attributed to π-stacking and hydrogen-bond interactions with biological targets .
- Phenoxyacetamides () show tyrosine kinase inhibition, with activity modulated by substituent electronegativity .
The target compound’s bis-aryl group may enhance binding to hydrophobic enzyme pockets, though excessive bulk could hinder bioavailability.
Antimicrobial Activity
- Carbazole derivatives (e.g., 2-chloro-N-(9-ethylcarbazol-3-yl)acetamide) demonstrate antifungal activity via plasma membrane disruption .
- Benzimidazole-thiadiazole hybrids () show efficacy against bacterial strains, with nitro groups enhancing potency .
The dual chloro and phenyl groups in the target compound may improve lipid membrane penetration, a critical factor for antimicrobial agents.
Metabolic and Toxicological Considerations
- Chloroacetamide herbicides (e.g., alachlor, acetochlor) are metabolized in liver microsomes to reactive intermediates, with species-specific differences (e.g., humans metabolize acetochlor to CMEPA at 0.023 nmol/min/mg vs. 0.065 nmol/min/mg in rats) .
Preparation Methods
General Synthetic Approach
The synthesis of 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide typically follows a nucleophilic acyl substitution pathway where the amine precursor, specifically 3-chloroaniline or a related amine, is reacted with chloroacetyl chloride. This reaction forms the amide bond and introduces the 2-chloroacetamide moiety.
-
- Amine (3-chloroaniline derivative) + Chloroacetyl chloride → this compound
-
- The reaction is usually conducted in an organic solvent.
- A base is employed to neutralize the hydrochloric acid generated during acylation.
- Temperature control is critical to avoid side reactions such as O-acylation or over-acylation.
Detailed Reaction Conditions and Reagents
Solvent Selection
- Common solvents include:
- Chlorinated hydrocarbons: dichloromethane (preferred for its moderate polarity and inertness)
- Aromatic solvents: toluene, benzene, xylene
- Polar aprotic solvents: N,N-dimethylformamide, N-methyl-2-pyrrolidone, dimethyl sulfoxide
The choice depends on solubility of reactants and temperature requirements. Dichloromethane is often favored for its ability to maintain low temperature and control exothermicity during addition of chloroacetyl chloride.
Base Selection
- Bases neutralize the HCl formed:
- Inorganic bases: sodium carbonate, sodium bicarbonate, potassium carbonate (sodium carbonate preferred)
- Organic bases: triethylamine, diisopropylethylamine, pyridine (triethylamine commonly used)
The base is typically added in stoichiometric or slight excess amounts to ensure complete neutralization and to drive the reaction forward.
Temperature and Reaction Time
Representative Experimental Procedure
A typical laboratory synthesis based on literature:
| Step | Procedure Description |
|---|---|
| 1 | Dissolve 3-chloroaniline (0.01 mol) in anhydrous dichloromethane or tetrahydrofuran (30 mL). |
| 2 | Add base (e.g., potassium carbonate, 0.01 mol) to the solution with stirring. |
| 3 | Cool the mixture to 0–5°C using an ice bath. |
| 4 | Add chloroacetyl chloride (0.01 mol) dropwise over 30 minutes while maintaining temperature. |
| 5 | Stir the reaction mixture at room temperature for 4 hours. |
| 6 | Quench reaction by pouring into ice-cold water; precipitate forms. |
| 7 | Filter the precipitate, wash with cold water, and dry under vacuum. |
| 8 | Purify by recrystallization from ethanol or suitable solvent. |
Yield: Typically around 70% or higher depending on purity of reagents and control of conditions.
Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate is common to obtain pure crystalline product.
- Characterization:
Industrial and Scale-Up Considerations
- Large-scale synthesis uses batch reactors with automated temperature and pH control to maintain reaction parameters precisely.
- Solvent recovery and recycling are employed for environmental and cost efficiency.
- Bases like triethylamine or sodium carbonate are used in stoichiometric amounts.
- Reaction temperatures are maintained typically between 0°C and 25°C to optimize yield and purity.
- Work-up includes neutralization of excess acid with bases like sodium hydroxide or triethylamine, followed by filtration and drying.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran | Dichloromethane, toluene |
| Base | Potassium carbonate, triethylamine | Sodium carbonate, triethylamine |
| Temperature | 0–25°C | 0–25°C with automated control |
| Reaction Time | 2–4 hours | 3–6 hours |
| Yield | 70–75% | 70–80% |
| Purification | Recrystallization from ethanol | Crystallization and filtration |
| Product Form | White crystalline solid | White crystalline solid |
Research Findings and Notes
- The molar ratio of amine to chloroacetyl chloride is critical; a 1:1 ratio favors exclusive N-acylation avoiding O-acylation or diacylation side products.
- Reaction conditions such as temperature and solvent polarity influence selectivity and yield.
- The presence of electron-withdrawing substituents like chlorine on the aromatic ring affects reactivity and product stability.
- The compound serves as an intermediate for further chemical transformations and biological activity studies.
Q & A
Q. How do computational models (e.g., DFT) predict reactivity trends for derivatives of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) compute Fukui indices to identify nucleophilic/electrophilic sites. For instance, the chloroacetamide group’s carbonyl carbon shows high electrophilicity, aligning with its reactivity in nucleophilic substitutions. Solvent corrections (PCM model) refine accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
